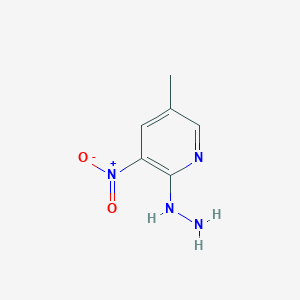

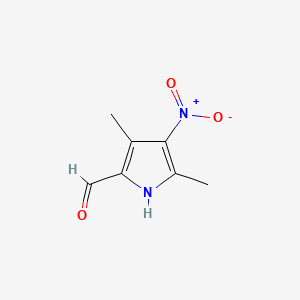

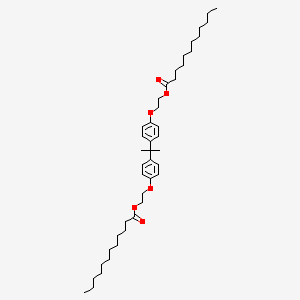

Methyl 2-methyl-1H-indole-3-carboxylate

概要

説明

“Methyl 2-methyl-1H-indole-3-carboxylate” is a derivative of 2-substituted 1H-indole-3-carboxylate . Indole is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Chemical Reactions Analysis

“Methyl 2-methyl-1H-indole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed intramolecular oxidative coupling . It can also be involved in the preparation of oncrasin-1 derivatives .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-indole-3-carboxylate” is a solid compound with a molecular weight of 189.21 . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Synthesis of Indole Derivatives

Scientific Field

Organic Chemistry and Pharmaceutical Chemistry

Summary

Indoles are a significant class of heterocyclic compounds prevalent in many natural products and synthetic pharmaceuticals. “Methyl 2-methyl-1H-indole-3-carboxylate” serves as a precursor for synthesizing various indole derivatives, which are crucial in drug discovery.

Experimental Procedures

The synthesis involves palladium-catalyzed intramolecular oxidative coupling of anilines, which are functionalized by different electron-withdrawing and -donating groups. Microwave irradiation is used to optimize the conversion of enamines into the indole structure, enhancing yields and regioselectivity.

Results

The procedure yields a series of functionalized indole derivatives with excellent yields and high regioselectivity. The compounds are confirmed using spectroscopic methods and high-resolution mass spectrometry .

Inhibition of Nitric Oxide Synthase

Scientific Field

Biochemistry and Neurology

Summary

Nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide, a neurotransmitter involved in various physiological processes. Inhibitors of nNOS, derived from “Methyl 2-methyl-1H-indole-3-carboxylate”, are researched for their therapeutic potential.

Experimental Procedures

The compound is used to prepare nNOS inhibitors through a series of chemical reactions, including selective functional group transformations and binding assays to assess the affinity for the nNOS enzyme.

Results

The inhibitors demonstrate significant selectivity and potency against nNOS, with potential applications in treating neurodegenerative diseases .

Serotonin Receptor Modulation

Scientific Field

Pharmacology and Neuroscience

Summary

Serotonin receptors are critical for regulating mood, anxiety, and sleep. Compounds derived from “Methyl 2-methyl-1H-indole-3-carboxylate” are studied as serotonin 5-HT4 receptor antagonists.

Experimental Procedures

The synthesis of these antagonists involves the modification of the indole structure to enhance receptor binding and selectivity.

Results

The resulting compounds exhibit antagonist activity at the 5-HT4 receptor, suggesting potential use in treating gastrointestinal and central nervous system disorders .

Anti-Inflammatory Applications

Scientific Field

Immunology and Pharmacology

Summary

Inflammation is a biological response to harmful stimuli. Derivatives of “Methyl 2-methyl-1H-indole-3-carboxylate” are investigated as inhibitors of Human 5-Lipoxygenase, an enzyme involved in the inflammatory response.

Experimental Procedures

The compound is used to synthesize inhibitors that target the active site of 5-Lipoxygenase, thereby preventing the formation of pro-inflammatory mediators.

Results

The inhibitors show efficacy in reducing the production of leukotrienes, which are key mediators of inflammation, indicating potential for treating inflammatory diseases .

Organocatalysis

Scientific Field

Green Chemistry and Catalysis

Summary

Organocatalysis is a branch of chemistry focused on using small organic molecules as catalysts. “Methyl 2-methyl-1H-indole-3-carboxylate” is explored as a precursor for organocatalysts in the anti-Mannich reaction.

Experimental Procedures

The compound is involved in the synthesis of organocatalysts that facilitate the anti-Mannich reaction, a type of carbon-carbon bond-forming reaction important in organic synthesis.

Results

The developed organocatalysts enable the anti-Mannich reaction with high efficiency and selectivity, contributing to more sustainable and environmentally friendly chemical processes .

This analysis provides a glimpse into the versatile applications of “Methyl 2-methyl-1H-indole-3-carboxylate” in various scientific fields, showcasing its importance in advancing research and development in chemistry and medicine.

Protein Kinase C Alpha (PKCα) Inhibitors

Scientific Field

Biochemistry and Cancer Research

Summary

PKCα is implicated in various cellular processes, including cancer progression. Derivatives of “Methyl 2-methyl-1H-indole-3-carboxylate” are studied for their potential as PKCα inhibitors.

Experimental Procedures

The compound is used to synthesize inhibitors that target PKCα through a series of chemical reactions, including selective alkylation and acylation steps.

Results

The synthesized inhibitors show potential in inhibiting PKCα activity, which may lead to therapeutic applications in cancer treatment .

Kinase Insert Domain Receptor (KDR) Inhibitors

Scientific Field

Molecular Biology and Pharmacology

Summary

KDR plays a crucial role in angiogenesis. Compounds derived from “Methyl 2-methyl-1H-indole-3-carboxylate” are being researched as KDR inhibitors.

Experimental Procedures

The synthesis involves multiple steps, including nitration, reduction, and coupling reactions, to produce molecules that can inhibit KDR effectively.

Results

The resulting compounds exhibit inhibitory activity against KDR, suggesting their potential use in anti-angiogenic therapies .

Hyaluronidase Inhibitors

Scientific Field

Dermatology and Cosmetic Science

Summary

Hyaluronidase enzymes degrade hyaluronic acid, affecting skin integrity. “Methyl 2-methyl-1H-indole-3-carboxylate” derivatives are explored as hyaluronidase inhibitors for cosmetic applications.

Experimental Procedures

The compound is modified to enhance its binding affinity to hyaluronidase, using structure-activity relationship studies to optimize the inhibitor design.

Results

The inhibitors demonstrate efficacy in preserving hyaluronic acid levels in the skin, which could be beneficial for anti-aging skincare products .

Very Late Antigen-4 (VLA-4) Antagonists

Scientific Field

Immunology and Inflammatory Diseases

Summary

VLA-4 is involved in leukocyte adhesion and migration. Antagonists derived from “Methyl 2-methyl-1H-indole-3-carboxylate” are studied for their potential to modulate immune responses.

Experimental Procedures

The synthesis of VLA-4 antagonists involves the introduction of substituents on the indole ring to increase specificity and binding affinity.

Results

The antagonists show promise in modulating immune cell adhesion, with potential implications for treating autoimmune and inflammatory diseases .

Organocatalysts for Anti-Mannich Reaction

Scientific Field

Synthetic Chemistry and Green Chemistry

Summary

The anti-Mannich reaction is important for constructing carbon-nitrogen bonds. “Methyl 2-methyl-1H-indole-3-carboxylate” is used to develop organocatalysts for this reaction.

Experimental Procedures

The compound is involved in the synthesis of chiral organocatalysts that promote the anti-Mannich reaction under mild and environmentally benign conditions.

Results

The organocatalysts enable the reaction with high enantioselectivity and yield, contributing to the advancement of sustainable synthetic methods .

Serotonin 5-HT4 Receptor Antagonists

Scientific Field

Neuropharmacology and Gastroenterology

Summary

The serotonin 5-HT4 receptor is implicated in gastrointestinal motility and central nervous system functions. Antagonists based on “Methyl 2-methyl-1H-indole-3-carboxylate” are investigated for their therapeutic potential.

Experimental Procedures

The synthesis of these antagonists involves structural modifications to the indole core to improve receptor affinity and selectivity.

Results

The compounds show antagonist activity at the 5-HT4 receptor, indicating potential applications in gastrointestinal disorders and CNS-related conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

特性

IUPAC Name |

methyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344061 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1H-indole-3-carboxylate | |

CAS RN |

65417-22-3 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)